2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile

Vue d'ensemble

Description

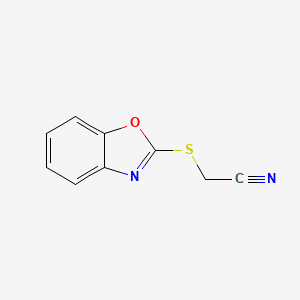

2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile is a chemical compound with the molecular formula C9H6N2OS. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Méthodes De Préparation

The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile typically involves the reaction of 2-mercaptobenzoxazole with acetonitrile. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the acetonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Analyse Des Réactions Chimiques

2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Applications De Recherche Scientifique

2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antimicrobial, antifungal, and anticancer agents.

Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.

Mécanisme D'action

The mechanism of action of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The benzoxazole moiety is known to engage in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile can be compared with other benzoxazole derivatives, such as:

2-Mercaptobenzoxazole: A precursor in the synthesis of this compound, known for its antimicrobial properties.

2-(1,3-Benzoxazol-2-ylthio)acetic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group, used in different synthetic applications.

2-(1,3-Benzoxazol-2-ylthio)propanoic acid: Another derivative with a propanoic acid group, used in medicinal chemistry for its potential therapeutic effects.

These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields of research.

Activité Biologique

2-(1,3-Benzoxazol-2-ylsulfanyl)acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive examination of its biological effects, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound this compound features a benzoxazole ring fused with a sulfanyl group and an acetonitrile moiety. This structural configuration is significant for its biological activity, as the benzoxazole ring is known for its pharmacological properties.

Structural Formula

Antimicrobial Activity

Research indicates that compounds containing the benzoxazole moiety exhibit notable antimicrobial properties. The antimicrobial activity of this compound was assessed against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, suggesting its potential use as an antimicrobial agent in clinical settings .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that benzoxazole derivatives can induce cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HepG2 (Liver Cancer) | 18 |

The IC50 values indicate that the compound exhibits potent cytotoxic effects against breast and lung cancer cells . This suggests a promising avenue for further research into its mechanisms of action and therapeutic applications.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have indicated that modifications to the benzoxazole ring can enhance biological activity. For instance, electron-donating substituents on the benzoxazole ring have been correlated with increased antimicrobial potency .

Case Study 1: Efficacy Against Resistant Strains

A case study conducted on the efficacy of this compound against drug-resistant strains of Staphylococcus aureus revealed that the compound retained significant antibacterial activity even in resistant strains. This highlights its potential as a candidate for developing new antibiotics .

Case Study 2: Synergistic Effects with Other Drugs

Another case study examined the synergistic effects of combining this compound with existing antibiotics. The combination showed enhanced efficacy against resistant bacterial strains, suggesting a potential strategy for overcoming antibiotic resistance .

Propriétés

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2OS/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAKZRVRLFIMDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327633 | |

| Record name | 2-(1,3-benzoxazol-2-ylsulfanyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726614 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

24793-00-8 | |

| Record name | 2-(1,3-benzoxazol-2-ylsulfanyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.